4-Bromo-3-hydroxyphenylboronic acid physical properties
4-Bromo-3-hydroxyphenylboronic acid physical properties
An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-hydroxyphenylboronic acid
Executive Summary
4-Bromo-3-hydroxyphenylboronic acid is a specialized arylboronic acid that has garnered significant attention within the medicinal chemistry and drug development sectors. Its unique trifunctional nature—featuring a boronic acid, a phenol, and a bromine atom—renders it a highly valuable building block for synthesizing complex heterocyclic molecules. Notably, it serves as a critical intermediate in the preparation of potent inhibitors for enzymes such as Bruton's tyrosine kinase (Btk) and phosphoinositide 3-kinase delta (PI3Kδ), which are key targets in oncology and immunology.[] This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of 4-Bromo-3-hydroxyphenylboronic acid, offering a technical resource for researchers and scientists. It details essential data on its structure and stability, outlines protocols for its characterization, and provides field-proven insights into its safe handling and storage, grounding its utility within the broader context of modern drug discovery.
Introduction: A Strategic Building Block in Medicinal Chemistry
The Ascendancy of Boronic Acids in Drug Design
The incorporation of boron, specifically the boronic acid moiety [-B(OH)₂], into drug candidates represents one of the most significant advances in medicinal chemistry over the past two decades.[2] This functional group is not merely a passive structural element; its unique electronic properties and ability to form reversible covalent bonds with diols and active site serines in target proteins confer distinct pharmacological advantages. This has led to the successful development and FDA approval of several boronic acid-containing drugs, including the proteasome inhibitor Bortezomib for multiple myeloma and the β-lactamase inhibitor Vaborbactam.[2][3] The growing interest in this class of compounds underscores the need for a deep understanding of the physical properties of versatile boronic acid building blocks.[2][4]
Profile of 4-Bromo-3-hydroxyphenylboronic Acid
4-Bromo-3-hydroxyphenylboronic acid (CAS No. 1701448-16-9) emerges as a strategically important reagent.[5] Its structure is primed for sequential, regioselective modifications. The boronic acid group is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), the bromine atom offers a secondary site for further cross-coupling or other substitutions, and the phenolic hydroxyl group can be used for etherification or esterification. This synthetic versatility is precisely why it is a documented precursor for advanced heterocyclic systems, including pyrazolo[3,4-d]pyrimidines, which are explored for dual Btk and PI3Kδ inhibition therapies.[] A thorough characterization of its physical properties is therefore foundational for its effective and reproducible use in complex synthetic campaigns.
Core Physicochemical Properties
A precise understanding of the physicochemical properties of a reagent is paramount for its successful application in synthesis, ensuring reproducibility and scalability.
Identity and Structural Attributes
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IUPAC Name: (4-Bromo-3-hydroxyphenyl)boronic acid
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CAS Number: 1701448-16-9[5]
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SMILES: OB(C1=CC=C(Br)C(O)=C1)O[5]
Summary of Physical Data
The following table summarizes the key physical properties of 4-Bromo-3-hydroxyphenylboronic acid. It is important to note that while some data is experimentally derived, other values are predicted based on computational models for this specific molecule or its isomers, a common practice for specialized reagents where extensive literature is not yet available.
| Property | Value | Source/Comment |
| Molecular Weight | 216.83 g/mol | [5] |
| Appearance | Solid | [6] |
| Melting Point | Not explicitly reported. Expected to be >200 °C. | Based on related structures like 4-Bromophenylboronic acid (204-206 °C)[7] and 4-Hydroxyphenylboronic acid (>230 °C).[8][9] |
| Boiling Point | 362.6 ± 52.0 °C | Predicted for the related isomer, 4-Bromo-2-hydroxyphenylboronic acid.[10] |
| Density | 1.84 ± 0.1 g/cm³ | Predicted for the related isomer, 4-Bromo-2-hydroxyphenylboronic acid.[10] |
| pKa | 8.40 ± 0.58 | Predicted for the phenolic proton of the related isomer, 4-Bromo-2-hydroxyphenylboronic acid.[10] The boronic acid pKa is also relevant. |
| Solubility | No specific data available. | Expected to be soluble in polar organic solvents such as Methanol, DMSO, and Acetonitrile, similar to 4-Hydroxyphenylboronic acid.[9][11] |
In-depth Analysis of Key Properties
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Melting Point: The melting point is a critical indicator of purity. While an exact experimental value for this compound is not widely published, it is expected to be a high-melting solid, characteristic of arylboronic acids which often exhibit intermolecular hydrogen bonding. Any significant deviation from a sharp melting range would suggest the presence of impurities or residual solvent.
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Solubility Profile: The presence of both a hydroxyl and a boronic acid group imparts a degree of polarity. Solubility is expected to be highest in polar aprotic solvents like DMSO and DMF, and in alcohols like methanol, which can effectively solvate the hydrogen-bonding groups. Its solubility in less polar solvents like dichloromethane or ethers is likely limited. This profile is crucial when selecting solvent systems for reactions and purifications.
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Acidity (pKa): The molecule possesses two acidic protons: one on the phenolic hydroxyl group and those on the boronic acid. The predicted pKa of ~8.4 for the phenol is reasonable, as the electron-withdrawing effects of the adjacent bromine and the boronic acid group increase its acidity compared to phenol itself (pKa ~10). The boronic acid group is a Lewis acid and its Brønsted acidity (pKa) is typically in the range of 8-10. These values are critical for predicting its reactivity under basic conditions, such as those used in Suzuki coupling reactions where deprotonation is often a key step.
Spectroscopic and Analytical Characterization
Structural verification and purity assessment are non-negotiable in drug development. The following section details the expected spectroscopic signatures and provides standardized protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Rationale: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure confirmation. The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons, while ¹¹B NMR can confirm the presence and coordination state of the boron atom.
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Expected ¹H NMR Spectrum (in DMSO-d₆):
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Aromatic Protons: The three aromatic protons will appear as a complex multiplet or as distinct doublets and doublet of doublets in the range of δ 7.0-7.8 ppm. The precise splitting pattern is dictated by the ortho, meta, and para coupling constants.
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Hydroxyl Protons: The phenolic (-OH) and boronic acid (-B(OH)₂) protons will appear as broad singlets. Their chemical shifts are concentration-dependent and can vary widely, often between δ 5.0 and δ 10.0 ppm. They are also exchangeable with D₂O.
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Experimental Protocol: NMR Sample Preparation
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Accurately weigh 5-10 mg of 4-Bromo-3-hydroxyphenylboronic acid into a clean, dry vial.
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Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes polar analytes and shifts the residual water peak away from areas of interest.
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Vortex the sample until the solid is completely dissolved.
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Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
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Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).
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Infrared (IR) Spectroscopy
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Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
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Expected Characteristic Absorption Bands:
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O-H Stretch: A very broad and strong band from 3200-3600 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups from both the phenol and boronic acid.
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B-O Stretch: A strong, characteristic band typically appearing in the 1310-1380 cm⁻¹ region.
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Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
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C-Br Stretch: A band in the fingerprint region, typically below 600 cm⁻¹.
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Handling, Storage, and Safety
As a Senior Application Scientist, the emphasis on safety and material integrity is paramount. Adherence to proper protocols prevents degradation of the reagent and ensures operator safety.
GHS Hazard Classification
| Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[5] |
| STOT - Single Exposure | H335: May cause respiratory irritation[5] |
Recommended Handling and Storage
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Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[12][13]
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Dispensing: Use appropriate tools (spatula, weighing paper) to handle the solid. Avoid generating dust.[14]
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Storage Conditions: 4-Bromo-3-hydroxyphenylboronic acid should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[5] Boronic acids are susceptible to dehydration to form boroxines, and exposure to moisture and air should be minimized to maintain their integrity.[15]
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Incompatibilities: Avoid contact with strong oxidizing agents.[12]
Visualization: Safe Handling Workflow
Caption: Workflow for the safe handling of 4-Bromo-3-hydroxyphenylboronic acid.
Relevance and Application in Drug Discovery
The physical properties discussed directly influence the utility of 4-Bromo-3-hydroxyphenylboronic acid as a molecular scaffold.
A Versatile Precursor for Kinase Inhibitors
The primary application driving interest in this compound is its role as a precursor to complex heterocyclic kinase inhibitors.[] Its defined structure allows for a rational and predictable synthetic strategy. For instance, a Suzuki coupling at the boronic acid position can be followed by a subsequent coupling or functionalization at the bromine position, building molecular complexity in a controlled manner.
Visualization: Role in Drug Discovery Pathway
Caption: Logical progression from starting material to therapeutic application.
Conclusion
4-Bromo-3-hydroxyphenylboronic acid is more than a simple chemical reagent; it is an enabling tool for medicinal chemists. Its physical properties—a stable, high-melting solid with predictable solubility and well-defined spectroscopic characteristics—make it a reliable component in multi-step synthetic pathways. A comprehensive understanding of its handling requirements, stability, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the discovery and development of next-generation therapeutics.
References
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PubChem. (n.d.). 4-Bromo-3-hydroxybenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN111072698A - Preparation method of hydroxyphenylboronic acid.
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Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
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PubChem. (n.d.). 4-Hydroxyphenylboronic acid. Retrieved from [Link]
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ResearchGate. (2020). Design and discovery of boronic acid drugs. Retrieved from [Link]
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PubMed. (2020). Design and discovery of boronic acid drugs. Retrieved from [Link]
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